molecular formula C26H26ClN3O3 B2535074 N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide CAS No. 852538-40-0

N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B2535074
CAS No.: 852538-40-0
M. Wt: 463.96
InChI Key: RWXYVBQIEDSKRE-UHFFFAOYSA-N
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Description

The compound N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide features a hybrid structure combining a benzoyl-substituted chlorophenyl group and a 2-methoxyphenylpiperazine moiety linked via an acetamide bridge.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O3/c1-33-24-10-6-5-9-23(24)30-15-13-29(14-16-30)18-25(31)28-22-12-11-20(27)17-21(22)26(32)19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXYVBQIEDSKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the benzoyl chloride intermediate: This step involves the reaction of benzoic acid with thionyl chloride to form benzoyl chloride.

    Nucleophilic substitution: The benzoyl chloride intermediate reacts with 4-chloroaniline to form N-(2-benzoyl-4-chlorophenyl)amine.

    Acylation: The N-(2-benzoyl-4-chlorophenyl)amine undergoes acylation with chloroacetyl chloride to form N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide.

    Piperazine substitution: Finally, the N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide reacts with 1-(2-methoxyphenyl)piperazine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Features

The compound shares a common piperazine-acetamide backbone with several derivatives, but its unique substituents distinguish it:

  • Aromatic substituents : The 2-benzoyl-4-chlorophenyl group on the acetamide nitrogen contrasts with simpler aryl groups (e.g., p-tolyl, 4-methoxyphenyl) in thiazole derivatives (, compounds 13–18) .

Physicochemical Properties

Key properties inferred from analogs:

Property Target Compound (Inferred) Comparable Compounds (Examples)
Molecular Weight ~480–500 g/mol 422.54–438.54 g/mol (Thiazole derivatives)
Polarity Moderate (due to benzoyl) Higher polarity in sulfonamide analogs (e.g., C3 in )
Melting Point ~280–300°C (estimated) 269–303°C (Thiazole derivatives)

Critical Analysis of Substituent Effects

Impact of Piperazine Substituents

  • 2-Methoxyphenyl vs. 4-Substituted Phenyl : The ortho-methoxy group may induce steric hindrance, reducing off-target interactions compared to para-substituted analogs (e.g., 4-chlorophenyl in compound 14, ) .

Role of the Acetamide-Linked Aromatic Group

  • Benzoyl vs. Thiazole : The benzoyl group in the target compound increases lipophilicity compared to thiazole-based derivatives (), which may improve membrane permeability but reduce aqueous solubility .
  • Chlorophenyl vs. Trifluoromethyl : The 4-chlorophenyl group offers moderate electron-withdrawing effects, contrasting with the strong electron-withdrawing trifluoromethyl group in anticonvulsant analogs () .

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